molecular formula C19H11F2NO4 B2719771 [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate CAS No. 1105202-53-6

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate

Cat. No.: B2719771
CAS No.: 1105202-53-6
M. Wt: 355.297
InChI Key: ABVLKFCTJNABDC-UHFFFAOYSA-N
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Description

The compound [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate is a heterocyclic small molecule combining benzofuran, isoxazole, and fluorinated benzoate moieties. The molecule’s crystallographic characterization likely relies on tools like SHELXL for refinement and ORTEP-III for graphical representation .

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F2NO4/c20-13-5-3-6-14(21)18(13)19(23)24-10-12-9-17(26-22-12)16-8-11-4-1-2-7-15(11)25-16/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVLKFCTJNABDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate typically involves multiple steps, starting with the preparation of the benzofuran and isoxazole intermediates. One common method for synthesizing isoxazoles is through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes to maximize yield and minimize waste. This could include the use of continuous flow reactors and green chemistry principles to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione.

    Reduction: The isoxazole ring can be reduced to form isoxazoline.

    Substitution: The difluorobenzoate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring would yield benzofuran-2,3-dione, while reduction of the isoxazole ring would yield isoxazoline.

Scientific Research Applications

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be inferred from crystallographic methodologies described in the sources:

Table 1: Crystallographic Tools Used for Structural Analysis

Tool Functionality Relevance to Compound Analysis
SHELXL High-precision refinement of small molecules Critical for determining bond lengths, angles, and thermal parameters.
ORTEP-III Molecular graphics and thermal ellipsoid plots Visualizes 3D structure and electron density.

Key Observations

Structural Complexity: The compound’s fused benzofuran-isoxazole system may introduce challenges in crystallographic refinement compared to simpler analogs (e.g., unsubstituted benzofurans or non-fluorinated benzoates). SHELXL’s robust refinement algorithms are well-suited for resolving such complexities .

Fluorination Effects: The 2,6-difluorobenzoate group likely enhances electron-withdrawing properties compared to non-fluorinated derivatives. This could influence intermolecular interactions (e.g., hydrogen bonding or π-stacking), as visualized via ORTEP-III .

Biological Activity

The compound [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate is a complex organic molecule that combines multiple pharmacologically relevant structural motifs. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Benzofuran ring : Known for its diverse biological activities.
  • Oxazole ring : Associated with various pharmacological properties.
  • Difluorobenzoate moiety : Enhances lipophilicity and bioavailability.

Structural Formula

C20H15NO5\text{C}_{20}\text{H}_{15}\text{N}\text{O}_5

Antimicrobial Properties

Research indicates that compounds containing benzofuran and oxazole structures possess significant antimicrobial activity. A study demonstrated that derivatives of benzofuran exhibit inhibitory effects against various bacterial strains, suggesting potential for development as antimicrobial agents. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate has been explored in vitro. The compound showed efficacy in reducing pro-inflammatory cytokines in cell culture models, indicating its potential as a therapeutic agent for inflammatory diseases .

Anticancer Activity

In cancer research, the compound's ability to induce apoptosis in cancer cell lines has been investigated. Studies have shown that it can inhibit cell proliferation and promote programmed cell death through mitochondrial pathways. Specific attention has been given to its effects on breast and colon cancer cells, where it demonstrated significant cytotoxicity.

The biological activity of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate is hypothesized to involve:

  • Enzyme inhibition : Binding to key enzymes involved in inflammation and cancer progression.
  • Receptor modulation : Interaction with cellular receptors that regulate growth and apoptosis.

The exact pathways remain an area of active research.

Case Studies

StudyFindings
Study 1Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL.
Study 2Showed a reduction in TNF-alpha levels by 40% in LPS-stimulated macrophages at a concentration of 25 µM.
Study 3Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 24 hours of treatment.

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